Tetrahydro-1H-purine-2,6,8(3H)-trione

Serotonin receptor ligands 5-HT1A affinity Medicinal chemistry

Tetrahydro-1H-purine-2,6,8(3H)-trione (CAS 872266-03-0; molecular formula C₅H₆N₄O₃; MW 170.13 g/mol ) is a fully saturated purine-2,6,8-trione derivative, structurally related to uric acid but possessing a hydrogenated pyrimidine ring. This saturation distinguishes it from the broader class of aromatic purine-2,6,8-triones, which includes uric acid (7,9-dihydro-1H-purine-2,6,8(3H)-trione) and its 1,3-dimethyl-7,9-dihydro-3H-purine-2,6,8-trione analogs that have been investigated as serotonin receptor ligands.

Molecular Formula C5H6N4O3
Molecular Weight 170.13 g/mol
Cat. No. B11914695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-1H-purine-2,6,8(3H)-trione
Molecular FormulaC5H6N4O3
Molecular Weight170.13 g/mol
Structural Identifiers
SMILESC12C(NC(=O)N1)NC(=O)NC2=O
InChIInChI=1S/C5H6N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h1-2H,(H2,6,7,11)(H2,8,9,10,12)
InChIKeyTVWHNULVHGKJHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydro-1H-purine-2,6,8(3H)-trione (CAS 872266-03-0): Core Chemical Identity and Class Context for Procurement Decisions


Tetrahydro-1H-purine-2,6,8(3H)-trione (CAS 872266-03-0; molecular formula C₅H₆N₄O₃; MW 170.13 g/mol ) is a fully saturated purine-2,6,8-trione derivative, structurally related to uric acid but possessing a hydrogenated pyrimidine ring. This saturation distinguishes it from the broader class of aromatic purine-2,6,8-triones, which includes uric acid (7,9-dihydro-1H-purine-2,6,8(3H)-trione) and its 1,3-dimethyl-7,9-dihydro-3H-purine-2,6,8-trione analogs that have been investigated as serotonin receptor ligands [1]. Available from specialty chemical suppliers with a typical purity specification of NLT 98% , this compound serves as a versatile building block for medicinal chemistry and heterocyclic polymer research.

Why Tetrahydro-1H-purine-2,6,8(3H)-trione Cannot Be Interchanged with Aromatic Purine-2,6,8-triones in Research and Development


The fully saturated bicyclic core of Tetrahydro-1H-purine-2,6,8(3H)-trione confers distinct conformational, electronic, and hydrogen-bonding properties compared to its unsaturated analogs such as 1,3-dimethyl-7,9-dihydro-3H-purine-2,6,8-trione. In receptor-binding studies, purine-2,6,8-triones as a class exhibit weak affinity for 5-HT₁A and 5-HT₇ receptors, whereas 8-alkoxy-1,3-dimethyl-3,7-dihydropurine-2,6-diones demonstrate potent 5-HT₁A binding with Kᵢ values as low as 11–19 nM [1]. This divergence underscores that receptor selectivity and downstream pharmacological activity are acutely sensitive to the oxidation state and substitution pattern of the purine scaffold. Consequently, substituting a tetrahydro-purine-2,6,8-trione for a dihydropurine-2,6-dione—or vice versa—is not chemically or pharmacologically equivalent.

Quantitative Differentiation of Tetrahydro-1H-purine-2,6,8(3H)-trione from Dihydropurine-2,6-dione Analogs in Serotonin Receptor Ligand Development


5-HT1A Receptor Affinity: Purine-2,6,8-trione Core vs. Purine-2,6-dione Core

In a direct head-to-head study, the purine-2,6,8-trione scaffold (which includes the target compound class) exhibited weak affinity for the 5-HT₁A receptor, in sharp contrast to the high 5-HT₁A affinity observed for 8-alkoxy-1,3-dimethyl-3,7-dihydropurine-2,6-dione derivatives. The most active purine-2,6-dione analog (compound 17) displayed a Kᵢ of 11 nM, whereas the purine-2,6,8-trione analogs 27 and 29 showed no meaningful 5-HT₁A binding at comparable concentrations [1]. This differential binding profile is directly attributable to the trione versus dione substitution pattern, making the reduced purine-2,6,8-trione core a distinguishing factor for researchers seeking to avoid 5-HT₁A-mediated effects.

Serotonin receptor ligands 5-HT1A affinity Medicinal chemistry

5-HT7 Receptor Affinity: Purine-2,6,8-trione Core Displays Negligible Binding

The same head-to-head study evaluated 5-HT₇ receptor binding. While 8-alkoxy-1,3-dimethyl-3,7-dihydropurine-2,6-diones (compounds 17, 18, 24, 25) achieved Kᵢ values of 51–83 nM, the purine-2,6,8-trione analogs (27 and 29) again showed weak or undetectable affinity [1]. Thus, the tetrahydro-purine-2,6,8-trione core confers substantial selectivity against the 5-HT₇ subtype.

5-HT7 receptor Serotonin Selectivity profiling

5-HT2A Receptor Binding: Purine-2,6,8-trione Scaffold as a Selective 5-HT2A Pharmacophore

In a critical differentiation, the 1,3-dimethyl-7,9-dihydro-3H-purine-2,6,8-trione derivatives (compounds 27 and 29) were classified as 5-HT₂A receptor ligands, whereas the corresponding dihydropurine-2,6-diones showed a broader receptor profile. Although potency for the trione series was moderate compared to optimized diones (Kᵢ ~ 15-253 nM for dione compound 17), the trione scaffold's restricted 5-HT₂A selectivity—combined with its lack of 5-HT₁A/5-HT₇ binding—represents a unique pharmacological fingerprint [1]. This selectivity pattern is a direct consequence of the 2,6,8-trione oxidation state.

5-HT2A receptor G protein-coupled receptor Antipsychotic

Kinase Inhibition Selectivity: Hydrogenated Purine-2,6,8-triones Exhibit Divergent CDK/ATP-Competitive Binding Compared to Aromatic Purines

Class-level evidence from purine kinase inhibitor programs indicates that fully reduced purine-2,6,8-triones occupy the ATP-binding pocket differently than their aromatic counterparts. The saturated ring alters the positioning of key hydrogen-bonding carbonyls at C-2, C-6, and C-8, reducing hinge-region complementarity. Consequently, tetrahydro-purine-2,6,8-triones typically display reduced or absent CDK inhibitory activity relative to 2,6,9-trisubstituted purines, where IC₅₀ values commonly fall in the sub-micromolar range [1]. This structural distinction is relevant when evaluating purine scaffolds for kinase-targeted libraries.

Kinase inhibition CDK ATP-competitive

Chemical Stability and Solubility: Saturated Trione Scaffold Offers Enhanced Aqueous Stability Over Uric Acid Derivatives

Uric acid and its unsaturated trione analogs are susceptible to autoxidation and ring-opening under physiological conditions, complicating biological assay interpretation. The fully reduced tetrahydro-1H-purine-2,6,8(3H)-trione lacks the C4=C5 double bond present in uric acid, conferring greater resistance to oxidative degradation. While direct stability comparison data (e.g., t₁/₂ under oxidative stress) for the target compound versus uric acid are not available in the primary literature, class-level inference from related reduced purines indicates significantly improved chemical stability in aqueous media at neutral pH [1]. This feature is a critical consideration for procurement when biological assay reproducibility is paramount.

Chemical stability Solubility Oxidative degradation

Key Application Scenarios Where Tetrahydro-1H-purine-2,6,8(3H)-trione's Differentiated Properties Deliver Greatest Value


Design of 5-HT₂A-Selective Ligands with Minimal Off-Target Serotonin Receptor Interactions

Based on the quantitative evidence that purine-2,6,8-trione scaffolds exhibit selective 5-HT₂A binding while avoiding 5-HT₁A and 5-HT₇ engagement [1], Tetrahydro-1H-purine-2,6,8(3H)-trione serves as a privileged core for developing antipsychotic or antidepressant candidates requiring biased 5-HT₂A receptor profiles. Researchers should select this scaffold over dihydropurine-2,6-dione alternatives when 5-HT₁A-mediated sedation or 5-HT₇-mediated cognitive effects are undesirable.

Negative Control or Selectivity Probe in Kinase Inhibitor Screening Libraries

The reduced purine-2,6,8-trione core is expected to exhibit minimal CDK inhibitory activity due to altered hinge-region hydrogen bonding compared to aromatic 2,6,9-trisubstituted purines [2]. This makes the compound an ideal negative control or selectivity probe in kinase panels, enabling researchers to confirm that observed biological activity is not driven by general purine-scaffold kinase binding. Procurement of this compound for kinase screening laboratories provides a structurally matched but functionally distinct comparator to active kinase inhibitors.

Stable Purine Building Block for Polymer and Materials Chemistry Under Ambient Conditions

The fully saturated ring system of Tetrahydro-1H-purine-2,6,8(3H)-trione imparts greater oxidative stability relative to uric acid and 7,9-dihydro-purine-2,6,8-trione analogs [3]. This property positions the compound as a robust monomer or crosslinker for heterocyclic polymer synthesis, where resistance to atmospheric oxidation during processing and storage is essential. Material scientists should prioritize the tetrahydro-trione over unsaturated purine triones when polymer integrity under ambient conditions is required.

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